molecular formula C13H17NO3 B5679710 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone

2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone

Cat. No.: B5679710
M. Wt: 235.28 g/mol
InChI Key: IMTWSVMXBUMEQP-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone is a synthetic organic compound characterized by a morpholine ring linked to an ethanone core, substituted with a 2-methylphenoxy group. The 2-methylphenoxy substituent likely enhances lipophilicity compared to other substituents, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-11-4-2-3-5-12(11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTWSVMXBUMEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone typically involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methylphenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be employed in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone, highlighting their molecular features, physicochemical properties, and bioactivities:

Compound Name/ID Molecular Formula Molecular Weight Substituent Melting Point Key Bioactivities
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1 l) C₁₄H₁₆N₄O₃ 288.30 Phenyl-oxadiazole-amino 162°C CA-IX inhibition (IC₅₀: ~2.1 µM), cytotoxicity against ID8 ovarian cancer cells
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone (1 m) C₁₃H₁₄N₂O₂S₂ 306.39 Benzothiazole-sulfanyl 206°C Moderate CA-IX inhibition (IC₅₀: ~8.5 µM), HIF-1α suppression
2-(Benzylamino)-1-(morpholin-4-yl)ethanone (1n) C₁₃H₁₈N₂O₂ 234.29 Benzylamino 240°C Low CA-IX inhibition (IC₅₀: >10 µM), weak cytotoxicity
2-(4-Iodophenyl)-1-(morpholin-4-yl)ethanone C₁₂H₁₄INO₂ 331.15 4-Iodophenyl N/A Structural analog with potential radiopharmaceutical applications
2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone C₁₃H₁₇NO₄S 283.34 Benzylsulfonyl N/A Not reported; sulfonyl group may enhance metabolic stability
1-(Morpholin-4-yl)-2-{4-[4-(thiophen-2-yl)pyrimidin-2-yl]phenoxy}ethan-1-one C₂₀H₁₉N₃O₃S 381.45 Thienyl-pyrimidinyl phenoxy N/A Kinase inhibition potential due to heterocyclic substituents

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Compounds like 1 l (phenyl-oxadiazole) and 1 m (benzothiazole-sulfanyl) exhibit stronger CA-IX inhibition compared to 1n (benzylamino), suggesting EWGs enhance enzyme binding .
  • Lipophilicity: The 2-methylphenoxy group in the target compound likely increases lipophilicity (logP >2.5), improving blood-brain barrier penetration compared to polar analogs like 1n .
  • Heterocyclic Moieties: Thienyl-pyrimidinyl substituents (e.g., ) may confer kinase inhibitory activity, while iodophenyl groups (e.g., ) could enable radiolabeling for imaging.

Pharmacological Profiles

  • Anticancer Activity: Compound 1 l demonstrated potent cytotoxicity (IC₅₀: 4.3 µM against ID8 cells) and CA-IX inhibition, a hallmark of hypoxic tumors .
  • Antifungal Potential: Analogous α-azole ethanones (e.g., sertaconazole ) show broad-spectrum antifungal activity, suggesting the target compound may share similar mechanisms.
  • Enzyme Inhibition: Morpholine derivatives with amide bonds (e.g., ) exhibit conformational flexibility, enabling interactions with catalytic sites of enzymes like CYP51 .

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